molecular formula C15H20BNO2 B6304448 4-Cyano-3-ethylphenylboronic acid pinacol ester CAS No. 2121513-53-7

4-Cyano-3-ethylphenylboronic acid pinacol ester

Cat. No.: B6304448
CAS No.: 2121513-53-7
M. Wt: 257.14 g/mol
InChI Key: PRFHOSGKSADTGE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound’s mode of action involves a process called protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been developed recently . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the protodeboronation process and the subsequent reactions it enables . The protodeboronation of pinacol boronic esters allows for the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation .

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of phenylboronic pinacol esters is known to be influenced by the ph of the environment, which can considerably accelerate the rate of the reaction at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new C-C bonds through the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-ethylphenylboronic acid pinacol ester typically involves the reaction of 4-cyano-3-ethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Properties

IUPAC Name

2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-6-11-9-13(8-7-12(11)10-17)16-18-14(2,3)15(4,5)19-16/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFHOSGKSADTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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